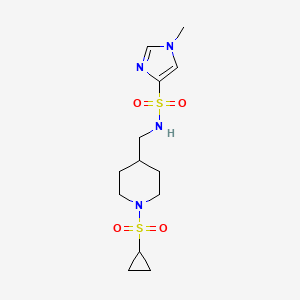

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-16-9-13(14-10-16)22(18,19)15-8-11-4-6-17(7-5-11)23(20,21)12-2-3-12/h9-12,15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPQPUDFZOYKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H22N4O4S2

- Molecular Weight : 362.5 g/mol

| Property | Value |

|---|---|

| CAS Number | 1428362-86-0 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit notable antimicrobial properties. A study demonstrated that related imidazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or function.

Antitumor Activity

Imidazole-containing compounds have been investigated for their antitumor potential. A related study highlighted the ability of imidazole derivatives to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The compound's sulfonamide group may enhance its interaction with target proteins, potentially increasing its efficacy against cancer cells.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Modulation of Protein Interactions : Its structure allows for potential binding to heat shock proteins (HSPs), which play a crucial role in cancer cell survival and proliferation .

- Impact on Cellular Signaling Pathways : By affecting pathways such as PI3K/Akt or MAPK, the compound could alter cell cycle progression and promote apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A comparative study tested various imidazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .

Study 2: Antitumor Effects

In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases and the upregulation of pro-apoptotic factors such as Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

a) Piperidine N-Substituent

- Cyclopropylsulfonyl (Target Compound): The cyclopropyl group introduces steric bulk and rigidity, which may enhance metabolic stability by shielding the sulfonyl group from enzymatic degradation. Cyclopropane’s electron-withdrawing effects could also modulate the sulfonamide’s acidity .

- 2-Fluorobenzoyl (CAS 1448052-62-7): The fluorinated aromatic substituent increases lipophilicity and may improve membrane permeability. Fluorine’s electronegativity could enhance binding affinity to aromatic π-systems in biological targets .

- Methylsulfonyl (CAS 1428351-16-9): Smaller and less sterically hindered than cyclopropylsulfonyl, this group may reduce selectivity but improve solubility due to its polar nature .

b) Heterocyclic/Functional Group

- 1-Methylimidazole-4-sulfonamide (Target Compound): The imidazole ring provides a hydrogen-bond donor/acceptor, favoring interactions with catalytic residues in enzymes (e.g., carbonic anhydrases). Its sulfonamide group is a classic pharmacophore for inhibiting metalloenzymes .

c) Molecular Weight and Solubility

- The target compound (362.5 g/mol) and its methyl carboxylate analog (362.4 g/mol) have nearly identical weights, but the latter’s ester group likely improves solubility in aqueous media. In contrast, the fluorobenzoyl derivative (413.5 g/mol) trades higher lipophilicity for reduced solubility .

Research Findings and Hypotheses

While pharmacological data are absent in the provided sources, structural trends suggest:

Metabolic Stability: The cyclopropylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to methylsulfonyl or ester-containing analogs .

Target Selectivity: Fluorinated analogs (e.g., CAS 1448052-62-7) could exhibit enhanced affinity for fluorophilic binding pockets in kinases or G protein-coupled receptors .

Solubility-Bioavailability Trade-offs: The methyl carboxylate analog (CAS 1428349-58-9) may have superior aqueous solubility but shorter half-life due to ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.